N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

Researchers seeking DPP-IV inhibitor scaffolds under patent EP-2404909-A1 face a gap in publicly available bioactivity data. This compound bridges that gap with its critical C4-ethylene-amide linker, providing the precise topology hypothesized for optimal S1/S2 pocket engagement. Key procurement considerations: - Exclusive Scaffold: The ethylene spacer (5 rotatable bonds) offers conformational flexibility absent in methylene-linked analogs, critical for kinase/protease probe design. - Matched-Pair Analysis: Ideal for systematic ADME studies when procured alongside its methylene (EVT-11505152) and 2-methylpropanamide (942850-28-4) analogs to deconvolute linker and steric effects. - Supply Assurance: Available via custom synthesis with full COA, HPLC purity data, and batch-to-batch consistency for reproducible research.

Molecular Formula C15H18N2OS
Molecular Weight 274.4 g/mol
Cat. No. B11343934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide
Molecular FormulaC15H18N2OS
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)C
InChIInChI=1S/C15H18N2OS/c1-3-14(18)16-9-8-13-10-19-15(17-13)12-6-4-11(2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,16,18)
InChIKeyMOVDUPFSNQJHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 138 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 942885-77-0: Thiazole-Propanamide Scaffold Overview


N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide (C₁₅H₁₈N₂OS; MW 274.4 g/mol) is a synthetic thiazole derivative featuring a 4-methylphenyl substituent at the thiazole C2 position and a propanamide moiety linked via an ethylene spacer at the C4 position . Thiazole-propanamide hybrids are recognized scaffolds in medicinal chemistry, with patents disclosing their utility as dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes [1] and as mGluR5 receptor modulators [2]. However, publicly available quantitative bioactivity data specific to this exact compound remain absent from primary literature and authoritative databases as of 2026.

Why Compound 942885-77-0 Is Not Interchangeable


Within the thiazole-propanamide chemical space, minor structural variations—such as linker length (methylene vs. ethylene), substituent position (thiazole C2 vs. C4), and amide α-substitution (H vs. methyl vs. branched alkyl)—profoundly alter both physicochemical properties and target engagement . For example, SAR studies on related 2-acetamido- and 2/3-propanamido-thiazole analogs demonstrated that straight-chain substituents and 4-phenyl functions confer superior antitumor activity compared to branched or 4-methyl congeners [1]. Consequently, generic substitution of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide with a close analog—such as its 2-methylpropanamide counterpart (CAS 942850-28-4) or methylene-linked variants—cannot be assumed equivalent without head-to-head comparative data. The current evidence gap necessitates procurement decisions grounded in the few available structural differentiators detailed below.

Compound 942885-77-0: Differentiation Evidence


Ethylene vs. Methylene Linker Flexibility

The target compound incorporates an ethylene (-CH₂-CH₂-) spacer between the thiazole ring and propanamide carbonyl, in contrast to the methylene (-CH₂-) linker found in analogs such as N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide (CAS not yet assigned; Evitachem catalog EVT-11505152) . The additional methylene unit increases the rotatable bond count from 4 to 5, which is predicted to enhance conformational flexibility. In thiazole-based kinase inhibitor series, ethylene-linked analogs have shown up to 5-fold differences in target binding affinity compared to methylene-linked counterparts, attributed to optimal positioning of the terminal amide for hydrogen-bond interactions [1]. No direct comparative bioactivity data exist specifically for the target compound.

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

Unbranched vs. Branched Propanamide: Steric and LogP

The target compound bears an unsubstituted propanamide moiety (CH₃CH₂CO-NH-), whereas its closest commercially cataloged analog is 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide (CAS 942850-28-4; MW 288.4 g/mol), which carries an α-methyl-branched isobutyramide group . The additional methyl branch on the amide α-carbon increases calculated logP by approximately 0.5 units (C log P estimate: target ~2.8; 2-methyl analog ~3.3 using ChemAxon fragment-based prediction) and increases molar refractivity from 79.8 to 84.5 cm³/mol . In published thiazole SAR, such lipophilicity shifts have correlated with altered membrane permeability and off-target binding profiles [1]. Direct experimental logP or permeability data for the target compound are not publicly available.

Physicochemical Profiling Lipophilicity Amide SAR

4-Methylphenyl vs. Phenyl: Electronic Effects on Thiazole

The 4-methyl substituent on the phenyl ring attached to the thiazole C2 position exerts a +I (inductive) and weak hyperconjugative electron-donating effect, slightly increasing electron density on the thiazole ring compared to the unsubstituted phenyl analog N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide [1]. This electronic modulation can influence thiazole ring pKa, metabolic stability (CYP-mediated oxidation at the para position is blocked), and π-stacking interactions with aromatic residues in biological targets. In phenylthiazole antibacterial series, para-methyl substitution was shown to reduce the minimum inhibitory concentration (MIC) against MRSA by 2- to 4-fold compared to the unsubstituted phenyl parent [2]. No target-specific MIC or pKa data exist for N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide.

Electronic Effects Thiazole Reactivity Structure–Property Relationships

C4- vs. C2-Amide Regiochemistry: DPP-IV Patent Relevance

The target compound places the propanamide chain at the thiazole C4 position via an ethylene linker, whereas a related commercially available regioisomer—N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide (CAS 100381-67-7; MW 260.36 g/mol)—attaches the amide directly to the thiazole C2 position with the 4-methylphenyl group at C4 . This regiochemical inversion fundamentally alters the relative orientation of the lipophilic aryl group and the hydrogen-bond-capable amide. Patent EP-2404909-A1 explicitly claims amide thiazole derivatives with the amide linked to the thiazole via an alkylene spacer (including ethylene) as DPP-IV inhibitors for diabetes treatment [1]. The C2-amide regioisomer does not fall within this specific patent scope. No comparative DPP-IV IC₅₀ data are publicly available for either compound.

Regiochemistry DPP-IV Inhibition Patent Landscape

Public Bioactivity Data Gap vs. Data-Rich Analogs

A comprehensive search of ChEMBL, PubChem BioAssay, BindingDB, PubMed, and Google Patents (conducted 2026-04-30) returned zero quantitative bioactivity records (IC₅₀, Ki, EC₅₀, MIC, % inhibition at defined concentration) for N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide [1]. In contrast, structurally related thiazole-propanamide hybrids—such as the bi-heterocyclic propanamide urease inhibitors (series 7a–l) reported by SID.ir—demonstrate urease IC₅₀ values in the low micromolar range with hemolysis <5% at 100 µM [2]. Similarly, 2-acetamido- and 2/3-propanamido-thiazole analogs have documented NCI in vitro antitumor activity across multiple cell lines [3]. The absence of any corresponding data for the target compound means users must either generate primary screening data de novo or rely solely on the structural and physicochemical differentiators enumerated above.

Data Availability Risk Assessment Procurement Decision Support

Compound 942885-77-0: Application Scenarios


DPP-IV Lead Optimization: C4-Ethylene-Amide Scaffold

Research groups pursuing DPP-IV inhibitors for type 2 diabetes may prioritize this compound because its C4-ethylene-amide substitution pattern falls within the general formula (I) of patent EP-2404909-A1, whereas the C2-amide regioisomer (CAS 100381-67-7) does not [1]. The additional conformational flexibility from the ethylene linker (5 rotatable bonds vs. 4 in methylene-linked analogs) may enable optimal amide placement within the DPP-IV S1/S2 pockets [2]. Procurement is recommended as a scaffold for focused library enumeration, with the caveat that de novo DPP-IV enzymatic IC₅₀ determination is required as no public data exist.

Antimicrobial/Antitumor Screening of para-Methyl Thiazoles

Given literature precedent that para-methyl substitution on phenylthiazoles can improve anti-MRSA MIC by 2- to 4-fold over unsubstituted phenyl analogs [1], and that 2/3-propanamido-thiazoles exhibit broad-spectrum NCI antitumor activity [2], this compound may serve as a key member of a focused screening set. Its unsubstituted propanamide distinguishes it from the 2-methylpropanamide analog (CAS 942850-28-4), which has higher predicted lipophilicity (ΔC log P ≈ +0.5) and may exhibit different cellular permeability and off-target profiles . Use in parallel screening with the 2-methyl analog is advised to deconvolute the contribution of amide α-substitution.

Chemical Probe Development: Ethylene Linker Geometry

For target classes where the ethylene spacer between thiazole and amide is hypothesized to be essential for binding (e.g., certain kinase or protease targets where a methylene linker fails to position the amide for critical hydrogen bonds) [1], this compound provides the requisite linker topology. The 4-methylphenyl group offers a chemically stable, moderate-lipophilicity aryl substituent that blocks para-position CYP metabolism, potentially conferring improved metabolic stability relative to unsubstituted phenyl probes [2]. Procurement is recommended as a starting scaffold for SAR expansion, acknowledging the complete absence of public target-engagement data that must be generated by the user.

Comparative Physicochemical Profiling: Linker & Amide Effects

Academic or industrial laboratories conducting systematic studies on how linker length (ethylene vs. methylene) and amide α-substitution (H vs. methyl) affect logD, solubility, permeability, and protein binding in thiazole-propanamide series can use this compound alongside its methylene-linked analog (EVT-11505152) and 2-methylpropanamide analog (CAS 942850-28-4) as a minimal matched-pair set [1]. The predicted logP difference of 0.5 units between target and 2-methyl analog, combined with the rotatable bond difference relative to the methylene analog, provides a tractable experimental system for deconvoluting linker and steric effects on ADME parameters [2].

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